Phenyl |A-D-glucuronide-d5
Description
Phenyl β-D-glucuronide-d5 is a deuterated derivative of phenyl β-D-glucuronide, a conjugate formed by linking β-D-glucuronic acid to a phenyl group via a glycosidic bond. The "d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in mass spectrometry (MS)-based assays, where isotopic labeling ensures precise quantification by minimizing matrix effects .
Properties
Molecular Formula |
C12H14O7 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
WVHAUDNUGBNUDZ-NJWFNOMUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl A-D-glucuronide-d5 typically involves the glucuronidation of phenol with deuterated glucuronic acid. The reaction is catalyzed by glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid. The reaction conditions usually include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of phenyl A-D-glucuronide-d5 involves large-scale enzymatic reactions using recombinant glucuronosyltransferase enzymes. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography to isolate the desired product.
Chemical Reactions Analysis
Enzymatic Hydrolysis
Phenyl β-D-glucuronide undergoes β-glucuronidase-catalyzed hydrolysis to release phenol. This reaction is critical for its medical applications:
-
Mechanism : β-glucuronidase cleaves the glycosidic bond, liberating phenol (C₆H₅OH) .
-
Analytical Verification : Liquid chromatography (LC) and gas chromatography (GC) confirm phenol production, with no phenol detected in unhydrolyzed samples .
Reactivity in Chemical Reactions
While direct data on the d5 isotopologue is unavailable, general reactivity of phenyl β-D-glucuronide includes:
-
Ligand Formation : Phenyl-substituted compounds can act as ligands in catalytic reactions (e.g., ruthenium complexes for diene synthesis) .
-
Radical Reactions : D5-phenyl radicals (unrelated to glucuronide) react with phenylacetylene to form ethynylbiphenyl isomers .
Structural and Analytical Data
-
Verification :
Key Observations
-
Isotopic Variants : The "d5" designation likely refers to deuterium substitution (e.g., in the phenyl ring). Such isotopic variants may exhibit altered reactivity in hydrogen-transfer reactions but are not explicitly detailed in the sources.
-
Bioavailability : The compound demonstrates low toxicity and high bio-compatibility, validated via acute systemic toxicity and sensitization tests .
Scientific Research Applications
Phenyl A-D-glucuronide-d5 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying metabolic pathways and reactions.
Biology: Helps in understanding the metabolism of phenolic compounds in biological systems.
Medicine: Used in pharmacokinetic studies to trace drug metabolism and excretion.
Industry: Employed in the development of biosensors and diagnostic tools.
Mechanism of Action
Phenyl A-D-glucuronide-d5 exerts its effects by undergoing metabolic reactions in the presence of glucuronidase enzymes. The deuterium atoms in the compound help in tracing these reactions, providing insights into the metabolic pathways and molecular targets involved. The primary pathway involves the hydrolysis of the glucuronide bond, releasing the phenolic compound.
Comparison with Similar Compounds
Comparison with Similar Glucuronide Compounds
Structural and Functional Differences
Glucuronides vary based on their aglycone (non-sugar) moiety. Below is a comparative analysis of phenyl β-D-glucuronide-d5 and related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
- Aglycone Diversity: The aglycone determines biological activity and metabolic pathways. For example, acetaminophen glucuronide is a detoxification product, while 1-naphthyl glucuronide is a synthetic substrate for enzymatic hydrolysis studies.
- Deuterated Forms: Deuterated glucuronides (e.g., phenyl-d5, ethyl-d5) are primarily used as internal standards due to their near-identical chemical properties to non-deuterated analogs, enabling accurate quantification in complex matrices .
Analytical Methodologies
Glucuronides are quantified using techniques like HPLC, spectrophotometry, and LC-MS/MS. Below is a comparison of methods applied to phenyl β-D-glucuronide-d5 and analogs:
Table 2: Analytical Techniques and Performance
Key Findings :
- LC-MS/MS Superiority : Deuterated glucuronides like phenyl-d5 are best analyzed via LC-MS/MS due to high specificity and sensitivity, particularly in biological samples .
- Spectrophotometric Limitations : While phenylephrine glucuronide analogs (e.g., phenyl azo dyes) show good stability (48 hours), their sensitivity is lower than chromatographic methods .
Stability and Metabolic Relevance
- Its deuterated structure avoids interference from endogenous glucuronides .
- Salicylic Acid Glucuronide : Prone to hydrolysis under acidic conditions, necessitating rapid analysis post-sample collection .
- Ethyl Glucuronide-d5 : Used in forensic toxicology; stable in urine for up to 7 days at 4°C, making it reliable for alcohol biomarker studies .
Biological Activity
Phenyl |A-D-glucuronide-d5 is a glucuronide compound that has garnered attention for its potential biological activities, particularly in drug metabolism and pharmacokinetics. This article explores its biological activity, metabolism, and implications in therapeutic applications, supported by case studies and research findings.
Overview of this compound
This compound is a deuterated form of phenyl glucuronide, which is formed through the enzymatic process of glucuronidation. This process is primarily catalyzed by the uridine diphosphate-glucuronosyltransferase (UGT) enzyme family, which plays a crucial role in the detoxification and elimination of xenobiotics and endogenous compounds from the body .
Biological Activity
1. Metabolism and Pharmacokinetics
The metabolism of this compound involves its conjugation with glucuronic acid, enhancing its solubility and facilitating excretion via urine. Studies have shown that compounds undergoing glucuronidation often exhibit altered pharmacological profiles due to changes in bioavailability and systemic exposure .
2. In Vitro Studies
In vitro studies indicate that this compound exhibits low cytotoxicity. For instance, cell viability assays on human gastric mucosal epithelial cells demonstrated over 92% viability at concentrations up to 500 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .
3. In Vivo Studies
In vivo experiments involving healthy and tumor-bearing mice showed that administration of this compound did not result in acute systemic toxicity or significant adverse effects. The body weight of treated mice remained stable compared to control groups, indicating good biocompatibility . Furthermore, the compound was observed to metabolize into volatile phenols under tumor microenvironment conditions, suggesting its potential utility in cancer diagnostics through breath analysis .
Case Studies
Case Study 1: Breath Analysis for Tumor Detection
A notable study explored the use of this compound as an exogenous agent for inducing volatile compounds that can be detected in breath samples. The breath-analyzer developed in this study showed over 94% specificity and sensitivity in predicting tumor risk within just ten minutes post-administration . This innovative approach highlights the compound's potential role in non-invasive cancer diagnostics.
Case Study 2: Toxicological Assessment
Preliminary toxicological assessments revealed that this compound did not induce acute toxicity or skin allergic reactions in controlled tests. Histopathological evaluations of major organs (heart, lung, liver, spleen, and kidneys) from treated mice indicated no significant pathological changes compared to untreated controls . These findings support the compound's safety for further clinical exploration.
Table 1: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Cytotoxicity | >92% cell viability at 500 µg/mL |
| Acute Toxicity | No significant adverse effects observed |
| Metabolism | Converts to volatile phenols under specific conditions |
| Diagnostic Potential | >94% accuracy in predicting tumor risk via breath analysis |
Q & A
Basic: What are the standard methods for synthesizing and characterizing phenyl β-D-glucuronide-d5 in metabolic studies?
Phenyl β-D-glucuronide-d5 is synthesized via enzymatic glucuronidation using deuterated UDP-glucuronic acid (UDP-GA-d5) and recombinant UGT enzymes. Characterization typically involves liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic purity and structural integrity . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is used to verify the β-configuration of the glucuronide moiety and deuterium incorporation at specific positions. For metabolic studies, researchers should validate synthesis yield and isotopic stability under physiological conditions (e.g., pH, temperature) using controlled hydrolysis experiments .
Basic: How does phenyl β-D-glucuronide-d5 serve as a tracer in phase II metabolism studies?
This deuterated analog is used to track glucuronidation kinetics and enzyme specificity. Researchers employ isotope dilution assays to quantify endogenous glucuronide levels in biological matrices (e.g., plasma, urine). Key steps include:
- Spiking samples with known concentrations of phenyl β-D-glucuronide-d5 to correct for matrix effects.
- Calibration curves using serial dilutions of the deuterated standard.
- LC-MS/MS analysis with multiple reaction monitoring (MRM) to distinguish between endogenous and deuterated forms .
Advanced: What experimental design frameworks optimize analytical parameters for phenyl β-D-glucuronide-d5 quantification in complex matrices?
Advanced studies use Design of Experiments (DOE) to optimize extraction efficiency and reduce ion suppression in LC-MS. For example:
- Central Composite Design (CCD) evaluates factors like solvent polarity, pH, and solid-phase extraction (SPE) cartridge type.
- Response Surface Methodology (RSM) identifies optimal conditions for recovery rates >90% .
Researchers should also validate methods using ICH Q2(R1) guidelines , including precision (RSD <15%), accuracy (80–120%), and limits of detection (LOD <1 ng/mL) .
Advanced: How can researchers resolve contradictory data on phenyl β-D-glucuronide-d5 stability in long-term storage?
Discrepancies in stability studies often arise from variable storage conditions (e.g., temperature, light exposure). A systematic approach includes:
- Forced degradation studies under accelerated conditions (40°C, 75% humidity) to simulate long-term storage.
- Multivariate analysis (e.g., PCA) to identify critical degradation pathways.
- Cryopreservation trials with cryoprotectants (e.g., trehalose) to mitigate deuterium exchange .
Advanced: What are the implications of deuterium isotope effects on phenyl β-D-glucuronide-d5’s pharmacokinetic modeling?
Deuterium can alter metabolic rates due to kinetic isotope effects (KIE) , particularly in CYP450-mediated oxidation. Researchers should:
- Compare values between deuterated and non-deuterated analogs using enzyme kinetic assays .
- Use compartmental modeling (e.g., NONMEM) to adjust for KIE in clearance rates.
- Validate models with in vivo crossover studies in preclinical species to ensure translational accuracy .
Advanced: How can spectral interference challenges be mitigated when analyzing phenyl β-D-glucuronide-d5 via SERS?
Surface-enhanced Raman spectroscopy (SERS) faces interference from matrix components. Solutions include:
- Functionalized nanoparticles (e.g., Au/Ag core-shell) to enhance substrate specificity.
- Multivariate curve resolution (MCR) to deconvolute overlapping spectral bands.
- Standard addition methods to quantify recovery in biological samples .
Categorization and Methodology Notes
- Basic Questions (#1–2): Focus on foundational synthesis, characterization, and tracer applications.
- Advanced Questions (#3–6): Address experimental design, data contradiction resolution, and advanced analytical challenges.
- Frameworks Cited : DOE (e.g., CCD), ICH guidelines, and kinetic modeling align with and .
- Avoided Sources : Excluded commercial data ( ) per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
